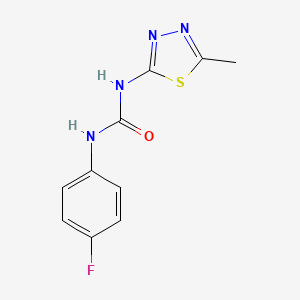
3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one, also known as Hispidulin, is a flavonoid compound found in various plants. It has been extensively studied for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one is not fully understood, but it is believed to act on various signaling pathways in cells. 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which can lead to a reduction in the risk of various diseases. Moreover, 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to have anticancer effects by inducing apoptosis and inhibiting tumor growth. Additionally, 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations of using 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one in lab experiments include its low solubility and poor bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
For the research on 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one include investigating its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Moreover, future research could focus on improving the bioavailability and solubility of 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one to enhance its effectiveness in vivo. Additionally, further studies could investigate the mechanism of action of 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one to better understand its therapeutic potential.
Synthesemethoden
3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one can be synthesized through various methods, including extraction from plants and chemical synthesis. The most common method for chemical synthesis involves the condensation of 4-isopropylphenol and 7-methoxy-4H-chromen-4-one in the presence of a catalyst. The yield of the synthesis method is dependent on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. Inflammation can be reduced by 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one through the suppression of pro-inflammatory cytokines and the inhibition of NF-κB pathways. Moreover, 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
7-methoxy-3-(4-propan-2-ylphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12(2)13-4-6-14(7-5-13)23-18-11-22-17-10-15(21-3)8-9-16(17)19(18)20/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXLGDAYQIBPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5706263.png)

![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5706273.png)
![4-({4-[(4-bromophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5706285.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5706293.png)

![1-(4-methylbenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5706303.png)

![4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5706314.png)



![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706341.png)